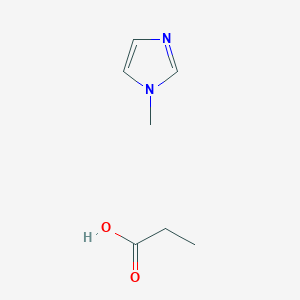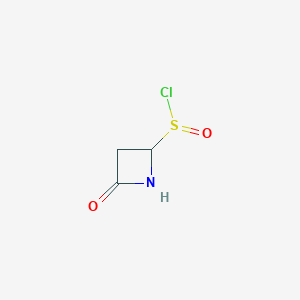![molecular formula C32H41I B14206230 1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene CAS No. 847549-44-4](/img/structure/B14206230.png)
1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene is an organic compound characterized by its unique structure, which includes ethynyl and iodo functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene typically involves a series of Sonogashira-Hagihara cross-coupling reactions. These reactions are carried out between ethynyl-substituted benzene derivatives and iodo-substituted benzene derivatives under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a simpler hydrocarbon.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiolates in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azides, thiols, or other substituted benzene derivatives.
Scientific Research Applications
1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene involves its interaction with specific molecular targets and pathways. The ethynyl groups can participate in π-π stacking interactions, while the iodo group can engage in halogen bonding. These interactions can influence the electronic properties of the compound, making it useful in molecular electronics and materials science .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris[(4’-ethynylphenyl)ethynyl]benzene: Similar structure with multiple ethynyl groups, used in the synthesis of porous conjugated polymers.
4-Ethynylphenylboronic acid pinacol ester: Contains an ethynyl group and is used in the functionalization of nanoparticles.
Uniqueness
1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene is unique due to the presence of both ethynyl and iodo groups, which provide distinct reactivity and electronic properties. This combination makes it particularly valuable in the development of advanced materials for organic electronics and molecular electronics.
Properties
CAS No. |
847549-44-4 |
|---|---|
Molecular Formula |
C32H41I |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
1-[2-(4-ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene |
InChI |
InChI=1S/C32H41I/c1-4-7-9-11-13-15-17-29-26-32(33)31(18-16-14-12-10-8-5-2)25-30(29)24-23-28-21-19-27(6-3)20-22-28/h3,19-22,25-26H,4-5,7-18H2,1-2H3 |
InChI Key |
KMXGQRQIUUYZHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1I)CCCCCCCC)C#CC2=CC=C(C=C2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine]](/img/structure/B14206153.png)

![5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14206171.png)
![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14206181.png)



![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)

![Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14206224.png)
![2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14206232.png)
![4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile](/img/structure/B14206235.png)

![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
